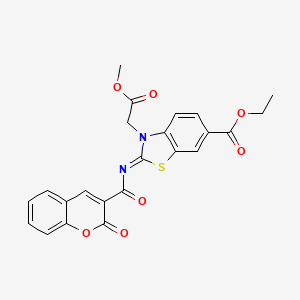

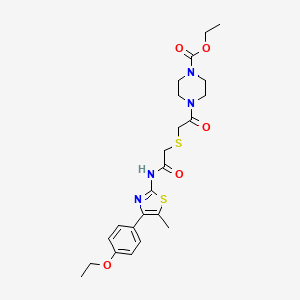

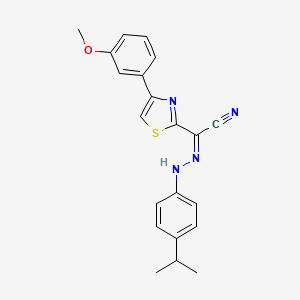

![molecular formula C16H17N5O2 B2581783 1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 714941-40-9](/img/structure/B2581783.png)

1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a chemical compound with potential applications in scientific research. This compound is also known as MRS2500 and is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G-protein coupled receptor that is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release. MRS2500 has been studied for its potential use in treating various diseases, including thrombosis, stroke, and cancer.

Aplicaciones Científicas De Investigación

Purine-6,8-Diones: Ionisation and Methylation

Purine-6,8-diones, classified into distinct classes based on their physical properties, exhibit varying ionization and methylation behaviors. Those with a hydrogen or a methyl group at position 1 and a 3-methyl substituent display unique properties. In particular, methylation of monoanions predominantly occurs at position 9, influenced by steric factors (Rahat, Bergmann, & Tamir, 1974).

Synthesis of Pyrimido-Purine Diones

The synthesis of 2-alkyl or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones is achieved through various methods, starting from different pyrimidine diones. These synthetic pathways demonstrate the versatility of pyrimido-purine diones in chemical synthesis (Šimo, Rybár, & Alföldi, 1995).

Structure of Purine Derivatives

Studies on the structure of purine derivatives like 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate reveal insights into the sugar conformation, side chain orientation, and overall molecular structure. These findings are essential for understanding the chemical and biological behavior of purine derivatives (Larson, Cottam, & Robins, 1989).

Propiedades

IUPAC Name |

1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-10-5-3-6-11(9-10)20-7-4-8-21-12-13(17-15(20)21)19(2)16(23)18-14(12)22/h3,5-6,9H,4,7-8H2,1-2H3,(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQONXAJJJFMSMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647660 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

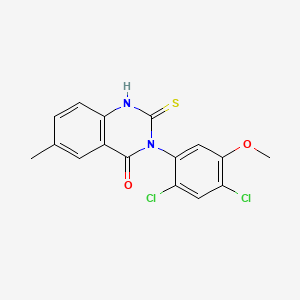

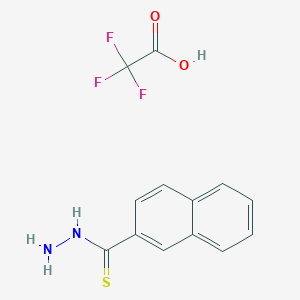

![3-(3,4-dichlorophenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2581704.png)

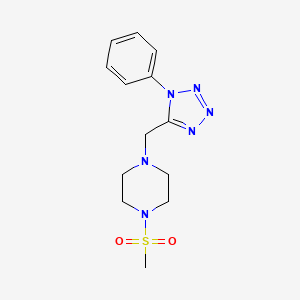

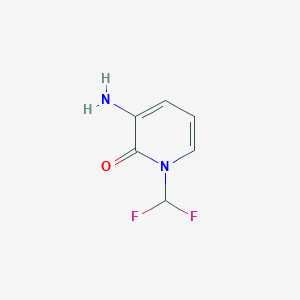

![4-((6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2581710.png)

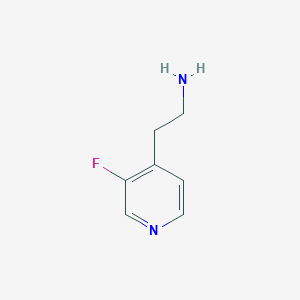

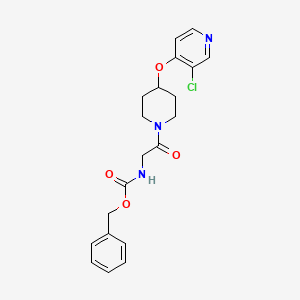

![1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B2581712.png)

![4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581714.png)

![2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2581722.png)